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Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 3-Cyclohexene-
1,1-dimethanol, a versatile building block in organic synthesis. The document outlines the key
spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for
researchers. Detailed experimental protocols are provided to ensure reproducibility, and a
visual representation of its synthesis pathway is included for enhanced understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis
of 3-Cyclohexene-1,1-dimethanol.

'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Olefinic protons (-
~5.7 Multiplet 2H
CH=CH-)
Methylene protons of
~3.6 Singlet 4H the hydroxymethyl
groups (-CH20H)
] Allylic protons (-CHz-
~2.1 Multiplet 4H
CH=)
) Aliphatic protons (-
~1.8 Multiplet 2H
CH2-)
Hydroxyl protons (-
~2.5 Broad Singlet 2H y P (

OH)

Note: Chemical shifts are referenced to a standard internal solvent signal.

3C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~127 Olefinic carbons (-CH=CH-)

68 Methylene carbons of the hydroxymethyl groups
(-CH20H)

~40 Quaternary carbon (C(CHz2)2)

~25 Allylic carbons (-CH2-CH=)

~22 Aliphatic carbon (-CHz2-)

Note: Chemical shifts are referenced to a standard internal solvent signal.

IR Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

~3300 Strong, Broad O-H stretch (alcohol)

~3025 Medium =C-H stretch (alkene)

~2920 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1440 Medium CH:z bend

~1040 Strong C-O stretch (primary alcohol)

Mass Spectrometry Data

m/z Relative Intensity Possible Fragment
142 Moderate [M]* (Molecular lon)
124 Moderate [M - H20]*
111 Strong [M - CH20H]*
) [M - CH20H - H20]* or Retro-

93 High )

Diels-Alder fragment
79 High Cyclohexadienyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a standard NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of 3-Cyclohexene-1,1-dimethanol was

dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds) in a5 mm

NMR tube.
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e 1H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence.
Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A
spectral width of 0-220 ppm and a longer relaxation delay (5-10 seconds) were used to
ensure gquantitative observation of all carbon signals, including quaternary carbons.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual
solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a standard FT-IR spectrometer.

Sample Preparation: A small amount of liquid 3-Cyclohexene-1,1-dimethanol was placed
as a thin film between two potassium bromide (KBr) plates. Alternatively, for a solid sample,
a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder
and pressing the mixture into a translucent disk.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr
pellet) was recorded. The sample was then placed in the beam path, and the sample
spectrum was acquired. A typical spectral range of 4000-400 cm~! was used with a
resolution of 4 cm~1.

Data Processing: The sample spectrum was ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a standard GC-MS system.

o Sample Preparation: A dilute solution of 3-Cyclohexene-1,1-dimethanol was prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e Gas Chromatography: A small volume (typically 1 pL) of the solution was injected into the
GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a
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capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was
programmed to ramp from a low initial temperature to a final high temperature to ensure
separation of the analyte from any impurities.

e Mass Spectrometry: As the compound eluted from the GC column, it entered the mass
spectrometer's ion source. Electron ionization (El) at 70 eV was used to generate charged
fragments. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-
400 amu.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and
characteristic fragment ions. The fragmentation pattern was compared with spectral libraries

for confirmation.

Synthesis Workflow

The synthesis of 3-Cyclohexene-1,1-dimethanol can be achieved through a two-step process
starting from the Diels-Alder reaction of acrolein and 1,3-butadiene, followed by a crossed

Cannizzaro reaction.

Step 1: Diels-Alder Reaction

Acrolein [4+2] Cycloaddition - Step 2: Crossed Cannizzaro Reaction

3-Cyclohexenecarboxaldehyde

1,3-Butadiene

-
Formaldehyde L CICCILEITE 4§ 3-Cyclohexene-1,1-dimethanol
>

Concentrated Base
(e.g., NaOH)
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Caption: Synthesis of 3-Cyclohexene-1,1-dimethanol.

Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates the logical flow of experiments for the complete spectroscopic
characterization of a synthesized organic compound like 3-Cyclohexene-1,1-dimethanol.
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Caption: Experimental workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167316#spectroscopic-characterization-of-3-
cyclohexene-1-1-dimethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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